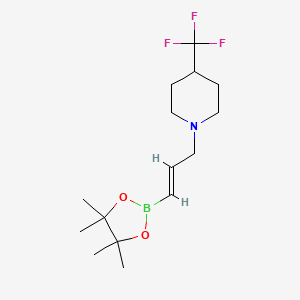
(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine
Overview
Description
(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine is a useful research compound. Its molecular formula is C15H25BF3NO2 and its molecular weight is 319.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine is a complex organic molecule that incorporates a piperidine moiety and a boron-based functional group. This structure suggests potential biological activities, particularly in medicinal chemistry. The biological activity of this compound is of interest due to its possible applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The chemical formula for the compound is , with a molecular weight of approximately 303.15 g/mol. The presence of the trifluoromethyl group and the boron-containing dioxaborolane unit may confer unique properties that enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H22BF3N |
| Molecular Weight | 303.15 g/mol |
| Boiling Point | Not specified |
| Solubility | Not specified |
Biological Activity Overview
Research into similar compounds has demonstrated a range of biological activities including antibacterial, antifungal, and enzyme inhibition properties. The piperidine ring is known for its pharmacological significance, often associated with various therapeutic effects.
Antibacterial Activity
Studies on related piperidine derivatives have shown promising antibacterial activity against various strains of bacteria. For instance, compounds with similar structures exhibited moderate to strong activity against Salmonella typhi and Bacillus subtilis . While specific data on the target compound is limited, the structural similarities suggest it may also possess antibacterial properties.
Enzyme Inhibition
The piperidine moiety is frequently linked to enzyme inhibition capabilities. Compounds containing this structure have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. For example, some piperidine derivatives demonstrated significant AChE inhibition with IC50 values ranging from 0.63 to 6.28 µM . Given the structural characteristics of the target compound, it may exhibit similar enzyme inhibitory effects.
Case Studies
- Synthesis and Evaluation of Piperidine Derivatives : A study synthesized various piperidine derivatives and evaluated their biological activities. The results indicated that certain derivatives had strong inhibitory effects on urease and AChE, suggesting potential for therapeutic applications in treating conditions like hypertension and Alzheimer's disease .
- Antibacterial Screening : Another research focused on synthesizing compounds with piperidine cores showed that some derivatives had significant antibacterial activity against common pathogens. The findings highlighted the importance of structural modifications in enhancing bioactivity .
Properties
IUPAC Name |
1-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BF3NO2/c1-13(2)14(3,4)22-16(21-13)8-5-9-20-10-6-12(7-11-20)15(17,18)19/h5,8,12H,6-7,9-11H2,1-4H3/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHWMNZNCOZQEZ-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCN2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CN2CCC(CC2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744311 | |
| Record name | 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
865652-21-7 | |
| Record name | 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















